![molecular formula C11H9ClN2O3 B1297363 3-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丙酸 CAS No. 728024-51-9](/img/structure/B1297363.png)
3-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丙酸
描述
The compound “3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule that contains a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .科学研究应用
化酶合成和生物活性
Bosetti等人(1994年)探索了对光学纯1,3,4-噁二唑-2(3H)-酮的化酶合成,包括与3-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丙酸在结构上相关的化合物。这项研究突出了这些化合物对二斑叶螨的显著卵杀活性,展示了它们在农业应用中作为生物活性剂的潜力 (Bosetti et al., 1994)。
尿酶抑制中的新型混合噁二唑骨架
Nazir等人(2018年)报道了新型吲哚基混合噁二唑骨架的合成,包含类似于3-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丙酸的结构。这些化合物表现出强大的尿酶抑制活性,暗示了它们在治疗药物开发中的潜在应用 (Nazir et al., 2018)。
新异环融合环化合物的合成
Abbas等人(2017年)专注于基于1,3,4-噁二唑的新异环化合物的合成,类似于3-[3-(2-氯苯基)-1,2,4-噁二唑-5-基]丙酸。这项研究有助于开发具有潜在应用于制药和材料科学的新化合物 (Abbas et al., 2017)。
噁二唑衍生物的抗菌评价
Rehman等人(2016年)探索了N'-取代-2-(5-(3-氯苯基)-1,3,4-噁二唑-2-基硫代)乙酰肼衍生物的抗菌潜力,与感兴趣的化合物密切相关。他们的研究揭示了这些化合物对革兰氏阳性和革兰氏阴性细菌的中等抗菌效力,强调了这类化合物在抗菌研究中的重要性 (Rehman et al., 2016)。
结构表征和合成
Kumarasinghe等人(2009年)对3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸及其甲酯的合成和结构表征进行了研究,该化合物与指定化合物具有结构相似性。这项研究为这类化合物的分子结构和合成途径提供了见解,这对于化学和药理学等领域的进一步应用是有价值的 (Kumarasinghe et al., 2009)。
作用机制
Target of Action
Compounds with similar structures have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
If it indeed targets T-type calcium channels like its analogs , it might modulate the flow of calcium ions across the cell membrane, thereby affecting cellular excitability and signaling.
Biochemical Pathways
If it acts on T-type calcium channels, it could impact a variety of cellular processes that depend on calcium signaling, such as neurotransmission, muscle contraction, and hormone release .
Result of Action
If it acts on T-type calcium channels, it could potentially alter neuronal firing patterns, muscle contractions, and hormone secretion .
生化分析
Biochemical Properties
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, thereby altering the cellular response to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of various metabolites, leading to changes in cellular metabolism. For instance, it has been shown to inhibit enzymes involved in the synthesis of certain biomolecules, thereby reducing their levels in the cell .
Transport and Distribution
The transport and distribution of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be present in the right cellular context to exert its effects .
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZGRUXMCHZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



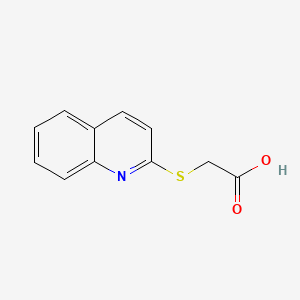

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
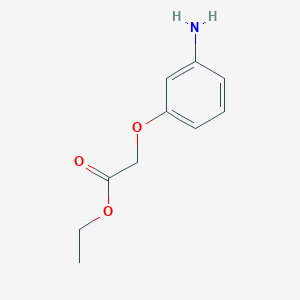
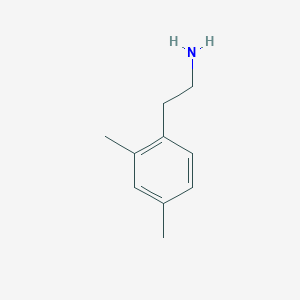

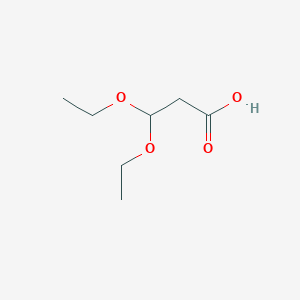
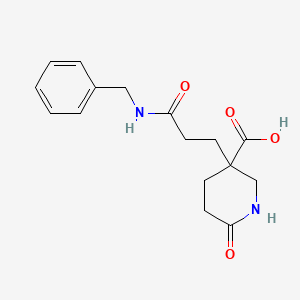
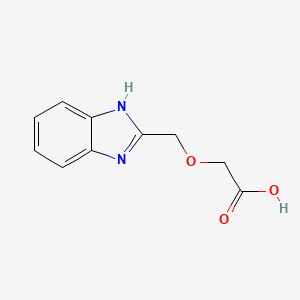

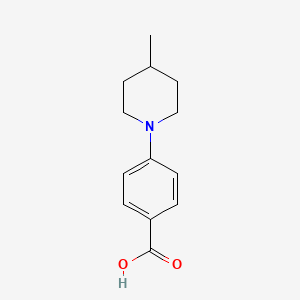
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)